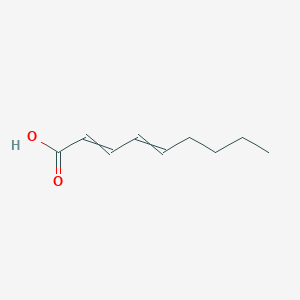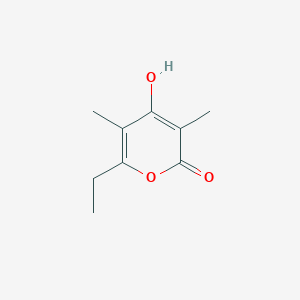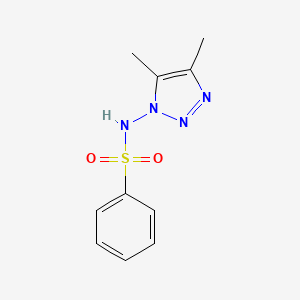
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored for its high efficiency and selectivity. The reaction involves the following steps:
Preparation of Azide and Alkyne Precursors: The azide precursor can be synthesized from the corresponding amine by diazotization followed by azidation. The alkyne precursor is usually prepared via standard alkyne synthesis methods.
Cycloaddition Reaction: The azide and alkyne are reacted in the presence of a copper(I) catalyst, such as copper sulfate and sodium ascorbate, in a suitable solvent like water or a mixture of water and an organic solvent. .
Industrial Production Methods
Industrial production of this compound may involve scaling up the CuAAC reaction using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and strong bases.
Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various N-substituted derivatives, while coupling reactions can produce complex triazole-containing polymers .
Applications De Recherche Scientifique
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceuticals, particularly as a scaffold for developing drugs with antimicrobial, antifungal, and anticancer properties.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group can enhance the binding affinity and specificity of the compound for its target. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluconazole: An antifungal drug containing a triazole ring.
Voriconazole: Another antifungal agent with a triazole moiety.
Trazodone: An antidepressant that includes a triazole structure.
Uniqueness
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is unique due to its specific substitution pattern on the triazole ring and the presence of the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
36289-51-7 |
|---|---|
Formule moléculaire |
C10H12N4O2S |
Poids moléculaire |
252.30 g/mol |
Nom IUPAC |
N-(4,5-dimethyltriazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-8-9(2)14(12-11-8)13-17(15,16)10-6-4-3-5-7-10/h3-7,13H,1-2H3 |
Clé InChI |
IBHAVMSEVLCQIM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(N=N1)NS(=O)(=O)C2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




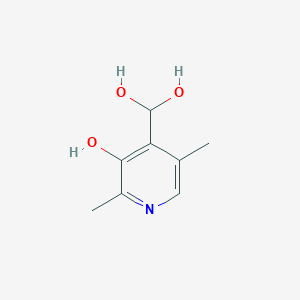

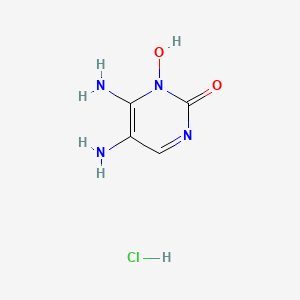
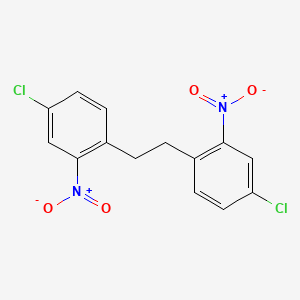
![3H-[1,2,4]Dithiazolo[4,3-a]benzimidazole](/img/structure/B14664389.png)
![(3,5-Dinitrophenyl)[2-(4-methylphenyl)-3-phenyl-1,2,4-oxadiazinan-4-yl]methanone](/img/structure/B14664396.png)




